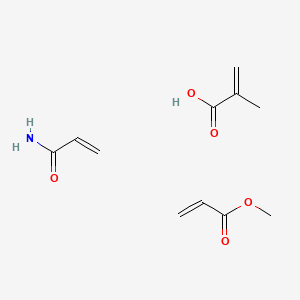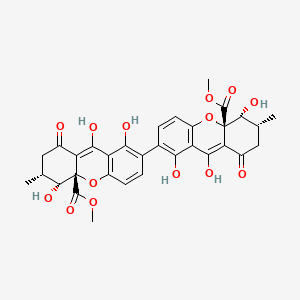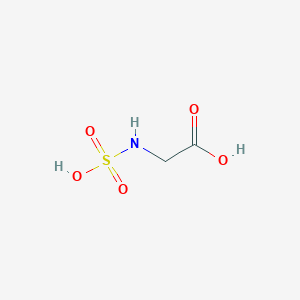
4-(Dimethylamino)benzene-1-diazonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)benzene-1-diazonium nitrate is an aromatic diazonium compound. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes. The diazonium group is characterized by the presence of a nitrogen-nitrogen triple bond, making it a highly reactive intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(Dimethylamino)benzene-1-diazonium nitrate typically involves the diazotization of 4-(dimethylamino)aniline. The process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO2) is reacted with a strong acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO2) in situ.
Diazotization Reaction: The 4-(dimethylamino)aniline is then treated with the freshly prepared nitrous acid at low temperatures (0-5°C) to form the diazonium salt. The reaction can be represented as: [ \text{4-(Dimethylamino)aniline} + \text{HNO}_2 + \text{HCl} \rightarrow \text{4-(Dimethylamino)benzene-1-diazonium chloride} + \text{H}_2\text{O} ]
Formation of Nitrate Salt: The diazonium chloride is then treated with a nitrate source, such as silver nitrate (AgNO3), to form this compound.
Industrial Production Methods: Industrial production of diazonium compounds often involves continuous flow processes to ensure precise control over reaction conditions and to handle the highly reactive intermediates safely. The use of automated systems allows for the efficient and scalable production of these compounds.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)benzene-1-diazonium nitrate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are important in dye synthesis.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) in the presence of the diazonium salt can lead to the formation of aryl halides.
Coupling Reactions: Sodium phenoxide or other phenolic compounds in alkaline conditions can couple with the diazonium salt to form azo dyes.
Major Products:
Aryl Halides: Formed through substitution reactions.
Azo Compounds: Formed through coupling reactions.
Scientific Research Applications
4-(Dimethylamino)benzene-1-diazonium nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of synthetic dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzene-1-diazonium nitrate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as:
Electrophilic Substitution: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted aromatic compounds.
Coupling Reactions: The diazonium ion couples with electron-rich aromatic compounds to form azo compounds, which are characterized by a nitrogen-nitrogen double bond.
Comparison with Similar Compounds
Benzene Diazonium Chloride: Another diazonium compound used in similar substitution and coupling reactions.
4-(Dimethylamino)benzene-1-diazonium Chloride: Similar to the nitrate salt but with a chloride counterion.
Uniqueness: 4-(Dimethylamino)benzene-1-diazonium nitrate is unique due to its specific counterion (nitrate), which can influence the solubility and reactivity of the compound in various reactions.
Properties
CAS No. |
52695-05-3 |
|---|---|
Molecular Formula |
C8H10N4O3 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
4-(dimethylamino)benzenediazonium;nitrate |
InChI |
InChI=1S/C8H10N3.NO3/c1-11(2)8-5-3-7(10-9)4-6-8;2-1(3)4/h3-6H,1-2H3;/q+1;-1 |
InChI Key |
ADAJABAMLHDXLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+]#N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)






